methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate
Description
Methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a nitroimidazole moiety, a furan ring, and a sulfanyl methyl group. The nitroimidazole group is known for its significant biological activities, making this compound of interest in various fields of scientific research.
Properties
CAS No. |
433944-19-5 |
|---|---|
Molecular Formula |
C11H11N3O5S |
Molecular Weight |
297.29g/mol |
IUPAC Name |
methyl 5-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanylmethyl]furan-2-carboxylate |
InChI |
InChI=1S/C11H11N3O5S/c1-6-12-9(14(16)17)10(13-6)20-5-7-3-4-8(19-7)11(15)18-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
AMFYMRLSEPHHBQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC=C(O2)C(=O)OC |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate typically involves multiple steps, starting with the preparation of the nitroimidazole intermediate. This intermediate is then reacted with a furan derivative under specific conditions to form the final product. Common reagents used in these reactions include methyl propiolate and substituted amidoximes, which are subjected to a two-stage microwave protocol in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as flash chromatography can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, reduced imidazole compounds, and various substituted furan derivatives .
Scientific Research Applications
Methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole-based drugs, which are used to treat infections caused by anaerobic bacteria and protozoa .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Another imidazole derivative with different functional groups.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: A compound with a similar nitroimidazole moiety but different substituents.
Uniqueness
Methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate is unique due to its combination of a nitroimidazole group with a furan ring and a sulfanyl methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
